Cas no 88155-56-0 ((2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride)
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride
- (2S,4R)-2,4-diaminopentanedioic acid,dihydrochloride
- (2S,4R)-DiaMinoglutaric acid 2HCl
- D-Glutamic acid,4-amino-, dihydrochloride, (4S)-rel- (9CI)
- DTXSID60855674
- S-88155-56-0
- (2R,4S)-2,4-DIAMINOPENTANEDIOIC ACID DIHYDROCHLORIDE
- (2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
- (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
- 88155-56-0
- (2R,4S)-2,4-diaminopentanedioic acid;dihydrochloride
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- MDL: MFCD09836093
- Inchi: 1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3+;;
- InChI Key: KDLOTWYWLLNSCT-VNVXCASUSA-N
- SMILES: Cl.Cl.OC([C@H](C[C@H](C(=O)O)N)N)=O
Computed Properties
- Exact Mass: 234.01700
- Monoisotopic Mass: 234.0174123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 126.64000
- LogP: 1.20490
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186040-5g |
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride |
88155-56-0 | 95% | 5g |
$626 | 2021-06-09 | |
| TRC | R076760-50mg |
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride |
88155-56-0 | 50mg |
$ 150.00 | 2022-06-03 | ||
| TRC | R076760-100mg |
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride |
88155-56-0 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM186040-5g |
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride |
88155-56-0 | 95% | 5g |
$626 | 2023-02-18 |
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
Comprehensive Overview of (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS No. 88155-56-0)
(2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS No. 88155-56-0) is a specialized chiral compound widely utilized in pharmaceutical research, biochemical studies, and peptide synthesis. This optically active derivative of glutamic acid features two amino groups at the 2R and 4S positions, making it a valuable building block for designing peptide-based therapeutics and enzyme inhibitors. Its dihydrochloride salt form enhances solubility, facilitating applications in aqueous-based reactions.
Recent trends in drug discovery highlight the growing demand for chiral intermediates like (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride, particularly for targeting G-protein-coupled receptors (GPCRs) and neurotransmitter modulation. Researchers frequently search for "chiral amino acid derivatives for drug development" or "CAS 88155-56-0 solubility data," reflecting its relevance in precision medicine and structure-activity relationship (SAR) studies.
The compound’s unique stereochemistry enables its use in asymmetric synthesis and catalysis. Its diaminopentanedioic acid backbone mimics natural metabolites, allowing investigations into metabolic pathway engineering—a hot topic in biotechnology and synthetic biology. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are commonly employed to verify its enantiomeric purity, addressing frequent queries like "how to characterize CAS 88155-56-0 purity."
In the context of green chemistry, (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride aligns with the push for sustainable synthetic routes. Its potential in biodegradable polymer design and non-toxic chelating agents has garnered attention, coinciding with searches for "eco-friendly amino acid applications." The dihydrochloride form also simplifies storage and handling, a practical advantage noted in industrial forums.
From a regulatory perspective, the compound is classified as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its stability data (often searched as "CAS 88155-56-0 shelf life") supports long-term storage at controlled temperatures, making it a reliable reagent for iterative research processes.
Future applications may expand into nutraceuticals and cosmeceuticals, given the rising interest in amino acid-based skincare and gut-brain axis supplements. As the scientific community continues to explore multi-functional chiral scaffolds, (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride remains a compound of enduring significance.